![molecular formula C16H16O6 B028373 2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid CAS No. 110689-83-3](/img/structure/B28373.png)
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid is a chemical compound that is commonly referred to as HPEB. It is a synthetic derivative of salicylic acid and is a non-steroidal anti-inflammatory drug (NSAID). HPEB has been studied for its potential therapeutic applications in various fields of medicine due to its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of HPEB involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, HPEB reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, HPEB has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage. HPEB has also been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using HPEB in lab experiments is its well-established mechanism of action and safety profile. However, one of the limitations is that it may not be as effective as other 2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acids in certain conditions, such as acute pain.
Orientations Futures
There are several future directions for the study of HPEB. One potential direction is the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Another direction is the study of its potential therapeutic applications in other fields of medicine, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of HPEB and its potential long-term effects on human health.
In conclusion, HPEB is a synthetic derivative of salicylic acid that has anti-inflammatory and analgesic properties. It has been studied extensively for its potential therapeutic applications in various fields of medicine and has a well-established mechanism of action and safety profile. There are several future directions for the study of HPEB, including the development of new formulations and delivery methods and the study of its potential therapeutic applications in other fields of medicine.
Méthodes De Synthèse
The synthesis of HPEB involves the reaction of 2-hydroxy-4-methoxybenzoic acid with 2-(4-methoxyphenoxy)ethanol in the presence of a catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
HPEB has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propriétés
Numéro CAS |
110689-83-3 |
|---|---|
Nom du produit |
2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid |
Formule moléculaire |
C16H16O6 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
2-hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C16H16O6/c1-20-11-2-4-12(5-3-11)21-8-9-22-13-6-7-14(16(18)19)15(17)10-13/h2-7,10,17H,8-9H2,1H3,(H,18,19) |
Clé InChI |
MDTCOHCLYIIHEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O |
Synonymes |
4-[2-(4-Methoxyphenoxy)ethoxy]salicylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



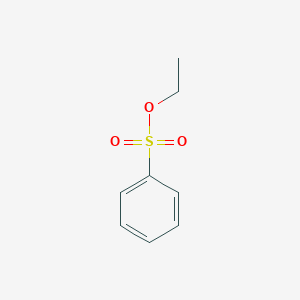
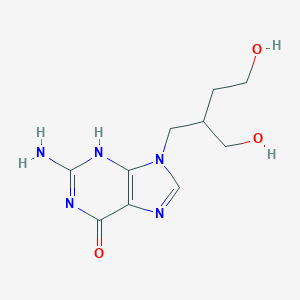

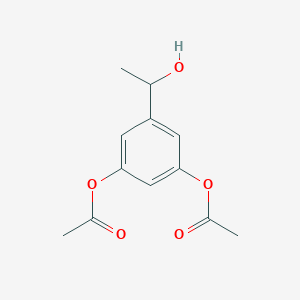

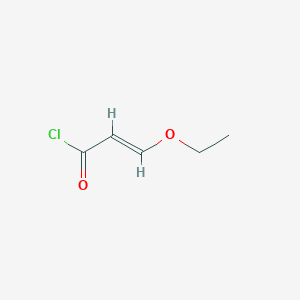



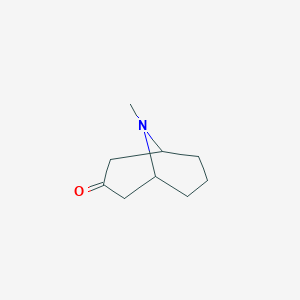

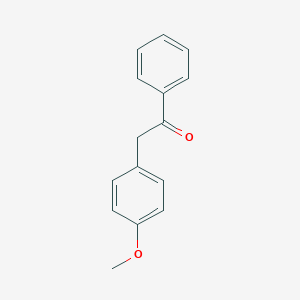
![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)
